molecular formula C10H21ClN2O2 B1382833 (piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride CAS No. 1803604-09-2

(piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride

Cat. No. B1382833
M. Wt: 236.74 g/mol
InChI Key: LUCLUFGRENKERG-UHFFFAOYSA-N
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Description

“(piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride” is a chemical compound with the CAS Number: 1803604-09-2 . It has a molecular weight of 236.74 . The IUPAC name for this compound is piperidin-2-ylmethyl isopropylcarbamate hydrochloride .


Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been a subject of considerable research . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .


Molecular Structure Analysis

The InChI code for “(piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride” is 1S/C10H20N2O2.ClH/c1-8(2)12-10(13)14-7-9-5-3-4-6-11-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H .


Chemical Reactions Analysis

Piperidones, which are precursors to the piperidine ring, have been synthesized using a variety of reactions, including the Mannich base formation reaction . These compounds have been found to possess a wide range of bioactivities .


Physical And Chemical Properties Analysis

“(piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

General Information “(piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride” is a chemical compound with the CAS Number: 1803604-09-2 . It is typically stored at room temperature and appears as a powder .

Potential Applications Piperidine derivatives, such as “(piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry .

Method of Application The specific methods of application or experimental procedures would depend on the particular scientific field and the specific research question being addressed. For example, in the field of organic chemistry, various intra- and intermolecular reactions might be used to form various piperidine derivatives .

  • Pharmaceutical Industry

    • Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
    • They play a significant role in the design of drugs .
    • Some piperidine subunits display important biological properties like antiviral, antidepressant effects, cytotoxic activity, and antimalarial activity .
  • Organic Chemistry

    • The synthesis of substituted piperidines is an important task of modern organic chemistry .
    • Various intra- and intermolecular reactions might be used to form various piperidine derivatives .
  • Environmental Chemistry

    • An environmentally friendly technique has been proposed for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
  • HIV Treatment

    • Piperidine derivatives have been associated with much valuable biological activity such as HIV-mediated diseases .
  • Serotonin Receptor Agents

    • Piperidine derivatives can also act as serotonin receptor agents .
  • Collagen Production

    • Certain piperidine derivatives have shown potential effects on suppressing the production of collagen in vitro .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidones and their derivatives continue to be a subject of considerable research due to their unique biochemical properties and wide range of bioactivities . Future research will likely continue to explore the synthesis of these compounds and their potential applications in various fields, including medicine .

properties

IUPAC Name

piperidin-2-ylmethyl N-propan-2-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-8(2)12-10(13)14-7-9-5-3-4-6-11-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCLUFGRENKERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)OCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride

CAS RN

1803604-09-2
Record name Carbamic acid, N-(1-methylethyl)-, 2-piperidinylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803604-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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